molecular formula C17H19N3O5S B2505053 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034484-95-0

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Numéro de catalogue: B2505053
Numéro CAS: 2034484-95-0
Poids moléculaire: 377.42
Clé InChI: SHFFUSBIIFJCAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a unique combination of functional groups The structure includes a pyrazine ring, a piperidine ring, and a 2,3-dihydro-1,4-benzodioxine moiety

Applications De Recherche Scientifique

Pharmaceutical Research

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. The sulfonamide group is known for its antibacterial properties, which could be leveraged in antibiotic development.

Neurological Studies

Research indicates that compounds similar to 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine may exhibit neuroprotective effects. This makes it a candidate for studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Reactions with Sulfonyl Chlorides : Utilizing sulfonyl chlorides derived from benzodioxine to introduce the sulfonamide group.
  • Piperidine Derivatives : Employing piperidine as a base structure to attach the benzodioxine moiety via nucleophilic substitution reactions.

Derivatives and Modifications

Researchers are exploring various derivatives of this compound to enhance its pharmacological properties. Modifications can include:

  • Alteration of the pyrazine ring to improve solubility.
  • Variations in the piperidine structure to optimize binding affinity to biological targets.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Neuroprotection

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest potential applications in neuroprotective therapies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxine moiety, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyrazine ring through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.

Mécanisme D'action

The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

    1,4-Benzodioxane: Shares the benzodioxane moiety but lacks the piperidine and pyrazine rings.

    2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: Similar sulfonyl group but different overall structure.

    6-Nitro-1,4-benzodioxane: Contains a nitro group instead of the sulfonyl group.

Uniqueness

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Activité Biologique

The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine involves several key steps:

  • Preparation of Benzodioxine Derivative : The initial step typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with sulfonyl chlorides to form sulfonamide derivatives.
  • Formation of Piperidine Linkage : The sulfonamide is then reacted with piperidine derivatives to introduce the piperidine moiety.
  • Pyrazine Formation : Finally, the pyrazine ring is constructed through cyclization reactions involving appropriate precursors.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE is a well-established strategy for enhancing cholinergic activity in conditions like Alzheimer's disease .
  • α-Glucosidase Inhibition : Additionally, it has been evaluated for its ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism and type 2 diabetes management. This dual inhibitory action suggests its potential role in treating both cognitive decline and metabolic disorders .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that compounds similar to 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine exhibited neuroprotective properties against oxidative stress in neuronal cell lines. These findings indicate a potential for protecting against neurodegeneration.
  • Antidiabetic Properties : Animal models treated with this compound showed reduced blood glucose levels and improved insulin sensitivity, indicating its potential as an antidiabetic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes some structural modifications and their corresponding biological activities:

Compound NameStructural FeaturesBiological Activity
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazineBenzodioxine and piperidine moietiesAChE inhibitor; α-glucosidase inhibitor
N-(2-hydroxyethyl)-benzodioxineHydroxyethyl group instead of propan-2-ylPotential cholinesterase inhibitor
5-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivativesVariation in substituents on triazoleAnticancer activity

Future Directions

The promising biological activities of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Detailed studies to elucidate the mechanism of action at the molecular level.
  • Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans for conditions like Alzheimer's disease and diabetes.

Propriétés

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-26(22,14-3-4-15-16(10-14)24-9-8-23-15)20-7-1-2-13(12-20)25-17-11-18-5-6-19-17/h3-6,10-11,13H,1-2,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFFUSBIIFJCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.